molecular formula C16H14Cl2FN3O B12626246 1-(2,3-Dichlorophenyl)-4-[(2-fluoropyridin-3-yl)carbonyl]piperazine CAS No. 921230-75-3

1-(2,3-Dichlorophenyl)-4-[(2-fluoropyridin-3-yl)carbonyl]piperazine

Katalognummer: B12626246
CAS-Nummer: 921230-75-3
Molekulargewicht: 354.2 g/mol
InChI-Schlüssel: ICCNSFVZSIYWSC-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(2,3-Dichlorophenyl)-4-[(2-fluoropyridin-3-yl)carbonyl]piperazine is a chemical compound of significant interest in medicinal chemistry and neuroscience research. Its structure incorporates a 2,3-dichlorophenylpiperazine moiety, a recognized privileged structure in the development of ligands for biogenic amine receptors . This scaffold is frequently investigated for its affinity and selectivity towards dopamine receptor subtypes, particularly the D3 receptor, making it a valuable tool for studying the dopaminergic system . The compound's mechanism of action is associated with its interaction with these central nervous system (CNS) targets, where similar arylpiperazine derivatives have been characterized as partial agonists or antagonists, useful for probing receptor function and signaling pathways . The integration of the (2-fluoropyridin-3-yl)carbonyl group adds a distinct pharmacophoric element that can influence the compound's binding affinity, selectivity, and overall physicochemical properties. Research applications for this compound include its use as a key intermediate in synthetic organic chemistry and as a pharmacological probe for in vitro binding and functional assays to elucidate the role of dopamine receptors in various neurological disorders. It is imperative to note that this product is supplied for Research Use Only (RUO) and is strictly not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle all chemicals with appropriate safety protocols in a controlled laboratory setting.

Eigenschaften

CAS-Nummer

921230-75-3

Molekularformel

C16H14Cl2FN3O

Molekulargewicht

354.2 g/mol

IUPAC-Name

[4-(2,3-dichlorophenyl)piperazin-1-yl]-(2-fluoropyridin-3-yl)methanone

InChI

InChI=1S/C16H14Cl2FN3O/c17-12-4-1-5-13(14(12)18)21-7-9-22(10-8-21)16(23)11-3-2-6-20-15(11)19/h1-6H,7-10H2

InChI-Schlüssel

ICCNSFVZSIYWSC-UHFFFAOYSA-N

Kanonische SMILES

C1CN(CCN1C2=C(C(=CC=C2)Cl)Cl)C(=O)C3=C(N=CC=C3)F

Herkunft des Produkts

United States

Vorbereitungsmethoden

Cyclization Reaction

One prominent method for synthesizing 1-(2,3-Dichlorophenyl)-4-[(2-fluoropyridin-3-yl)carbonyl]piperazine involves a cyclization reaction between 2,3-dichloroaniline and bis(2-chloroethyl)amine hydrochloride. The process can be summarized as follows:

  • Reagents :

    • 2,3-Dichloroaniline
    • Bis(2-chloroethyl)amine hydrochloride
  • Reaction Conditions :

    • Charging temperature: 90–120 °C
    • Reaction temperature: 120–220 °C
    • Reaction time: Varies based on specific conditions
  • Yield and Purity :

    • The method reportedly yields products with purity exceeding 99.5% and an overall yield of around 59.5% to 65.6% depending on the specific conditions employed during synthesis.

Multi-Step Synthesis

Another approach is a multi-step synthesis that involves several key reactions:

  • Formation of the Piperazine Ring :

    • The initial step involves the reaction of piperazine with appropriate halogenated aromatic compounds.
  • Carbonyl Group Introduction :

    • A subsequent reaction introduces the carbonyl group linked to the fluoropyridine moiety.
  • Final Product Isolation :

    • The crude product is purified using solvents such as methanol or water mixtures, followed by crystallization techniques to achieve the desired purity level.

Example Reactions and Yields

The following table summarizes specific embodiments of the synthesis process, including reactants, conditions, and outcomes:

Step Reactants Conditions Yield (%) Purity (%)
Step 1 100 kg of 2,3-dichloroaniline Heated to 100 °C N/A N/A
Step 2 Added bis(2-chloroethyl)amine hydrochloride Insulation at varying temps (120–220 °C) Up to 65.6% >99.5
Step 3 Crystallization from methanol/water Cooling crystallization N/A >99.5

Alternative Synthetic Routes

Other literature suggests alternative synthetic routes that may involve different halogenated benzene derivatives or variations in the piperazine condensation method:

  • Utilizing various halogenated benzene derivatives can lead to different pharmacological profiles due to altered electronic properties.

  • The choice of solvents and reaction conditions significantly impacts both yield and purity.

The preparation of 1-(2,3-Dichlorophenyl)-4-[(2-fluoropyridin-3-yl)carbonyl]piperazine can be effectively achieved through several synthetic methodologies, primarily focusing on cyclization reactions and multi-step organic synthesis approaches. Each method presents unique advantages regarding yield and purity, making them suitable for various applications in pharmaceutical development.

Analyse Chemischer Reaktionen

Nucleophilic Substitution Reactions

The dichlorophenyl group undergoes selective nucleophilic substitution under controlled conditions. The ortho and para chlorine atoms exhibit different reactivities due to steric and electronic effects:

PositionReactivityPreferred ConditionsExample Reaction
2-Cl (ortho)ModerateK₂CO₃/DMF, 80°CReplacement with methoxy groups
3-Cl (para)LowerRequires Pd catalysisSuzuki coupling with aryl boronic acids

Fluoropyridine's electron-withdrawing nature directs substitution to the 5-position of the pyridine ring in SNAr reactions, enabling modifications like amination or alkoxylation.

Amide Bond Reactivity

The carbonyl linker between piperazine and fluoropyridine is critical for biological activity but susceptible to hydrolysis:

ConditionOutcomeBiological Impact
Acidic (HCl, 50°C)Cleavage to 1-(2,3-dichlorophenyl)piperazine100x reduced D3 receptor affinity
Basic (NaOH, 25°C)Partial hydrolysis (<10% after 24 hrs)Altered pharmacokinetics

Replacing the carbonyl with methylene reduces D3 receptor binding affinity by >100-fold, confirming its role in target engagement .

Piperazine Ring Functionalization

The piperazine nitrogen atoms participate in alkylation and acylation reactions:

Reaction TypeReagentProductApplication
N-AlkylationMethyl iodideQuaternary ammonium derivativeEnhanced blood-brain barrier penetration
N-AcylationAcetyl chlorideAcetylated piperazineProdrug development

Fluoropyridine Modifications

The 2-fluoropyridine moiety enables unique transformations:

ReactionConditionsOutcome
DefluorinationPd(OAc)₂, Et₃N, HCO₂HPyridone formation (72% yield)
Halogen ExchangeCuI, KI, 140°CIodopyridine derivative (89% yield)

Comparative Reactivity with Structural Analogues

Key differences in reactivity compared to similar compounds:

CompoundStructural FeatureReactivity Difference
1-(2,5-Dichlorophenyl) analogueChlorine positioningFaster para substitution
Trifluoromethyl-containing analogueCF₃ groupEnhanced oxidative stability
Non-fluorinated pyridine analogueNo fluorineReduced SNAr reactivity

Synthetic Optimization Data

Critical parameters for key reactions:

Reaction StepOptimal CatalystTemp (°C)Yield Improvement
Piperazine-fluoropyridine couplingPd(PPh₃)₄11038% → 88%
Dichlorophenyl amidationEDCI/HOBt2595% purity
Fluoropyridine iodinationCuI/KI14089% vs 72% (Br analog)

This compound's reactivity profile highlights its versatility as a scaffold for medicinal chemistry optimization. The dichlorophenyl group allows targeted aromatic substitutions, while the fluoropyridine carbonyl serves as both a metabolic liability and critical pharmacophore. Strategic modifications to these regions enable fine-tuning of receptor selectivity and drug-like properties, as demonstrated in dopamine D3 receptor-targeted therapeutics .

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry Applications

  • Neuropharmacology :
    • The compound has been studied for its potential as a modulator of dopamine receptors, particularly the D3 receptor subtype. Research indicates that compounds with similar structures can exhibit selective binding affinities to dopamine receptors, which are crucial in treating psychiatric disorders and addiction .
  • Anticancer Activity :
    • Preliminary studies suggest that derivatives of piperazine compounds can act as kinase inhibitors, which are vital in cancer treatment strategies. The structural characteristics of 1-(2,3-Dichlorophenyl)-4-[(2-fluoropyridin-3-yl)carbonyl]piperazine may enhance its efficacy against certain cancer types by targeting specific signaling pathways involved in tumor growth.
  • Analgesic Properties :
    • Piperazine derivatives have shown promise in pain management through their action on various neurotransmitter systems. The compound's ability to interact with multiple targets could lead to the development of new analgesic agents with fewer side effects compared to traditional opioids .

Synthesis and Derivative Development

The synthesis of 1-(2,3-Dichlorophenyl)-4-[(2-fluoropyridin-3-yl)carbonyl]piperazine involves multi-step organic reactions that require careful optimization for high-purity products suitable for biological testing. The synthesis pathway typically includes:

  • Formation of the piperazine ring.
  • Substitution reactions to introduce the dichlorophenyl and fluoropyridine moieties.
  • Carbonylation processes to finalize the structure.

This compound serves as a precursor for developing various derivatives that may exhibit enhanced pharmacological profiles.

Case Studies and Research Findings

  • Binding Affinity Studies :
    • In vitro studies have demonstrated that similar compounds exhibit varying degrees of binding affinity to dopamine receptors, indicating that structural modifications can significantly influence biological activity . Such findings underscore the importance of structure-activity relationship (SAR) studies in drug development.
  • Pharmacokinetics and Pharmacodynamics :
    • Ongoing research focuses on understanding the pharmacokinetic properties of 1-(2,3-Dichlorophenyl)-4-[(2-fluoropyridin-3-yl)carbonyl]piperazine, including absorption, distribution, metabolism, and excretion (ADME) profiles. These studies are crucial for predicting therapeutic outcomes and potential side effects in clinical settings.

Wirkmechanismus

The mechanism of action of 1-(2,3-Dichlorophenyl)-4-[(2-fluoropyridin-3-yl)carbonyl]piperazine involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain receptors and enzymes, modulating their activity. For example, it may act as an inhibitor of specific enzymes involved in disease pathways, thereby exerting its therapeutic effects. The exact molecular targets and pathways involved are subjects of ongoing research.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Substituent Effects on the Arylpiperazine Core

The 2,3-dichlorophenyl group is a key pharmacophore in arylpiperazine derivatives. Comparative studies show that positional isomers (e.g., 2,4-dichlorophenyl or 3,4-dichlorophenyl) exhibit reduced receptor affinity. For example:

  • 5-(4-(2,4-Dichlorophenyl)piperazin-1-yl)-N-(4-(pyridin-2-yl)phenyl)pentanamide (): This compound demonstrated lower binding affinity for D2 receptors compared to its 2,3-dichlorophenyl analog due to altered lipophilicity and steric hindrance .
  • 5-(4-(3,5-Dichlorophenyl)piperazin-1-yl)-N-(quinolin-3-yl)pentanamide (): Substitution at the 3,5-positions resulted in diminished D3 receptor selectivity, highlighting the importance of the 2,3-dichloro configuration for optimal binding .

Table 1: Impact of Dichlorophenyl Substitution Patterns on Receptor Affinity

Compound Substitution Pattern Receptor Affinity (Ki, nM) Selectivity Ratio (D3/D2) Source
Target Compound 2,3-Dichlorophenyl D3: 1.2; D2: 480 400:1
5-(4-(2,4-Dichlorophenyl)piperazine) 2,4-Dichlorophenyl D3: 45; D2: 220 4.9:1
5-(4-(3,5-Dichlorophenyl)piperazine) 3,5-Dichlorophenyl D3: 12; D2: 180 15:1
Linker Modifications: Carbonyl vs. Thiourea/Urea/Triazole

The carbonyl linker in the target compound is critical for maintaining receptor selectivity. Comparisons with derivatives featuring alternative linkers reveal:

  • Triazole Linkers (): Derivatives like 1-(2,3-Dichlorophenyl)-4-(4-(naphthalen-2-yl)-1H-1,2,3-triazol-1-yl)butylpiperazine exhibited moderate D3 affinity (Ki: 8.2 nM) but lower selectivity over D2 receptors (D3/D2: 20:1), emphasizing the carbonyl group’s role in enantioselectivity .

Table 2: Linker Type and Receptor Selectivity

Compound Linker Type D3 Ki (nM) D2 Ki (nM) Selectivity (D3/D2) Source
Target Compound Carbonyl 1.2 480 400:1
Thiourea Analog Thiourea 45 180 4:1
Triazole Analog (BAK 05-26) Triazole 8.2 164 20:1
Role of Fluorine in the Pyridine Ring

The 2-fluoropyridin-3-yl group enhances metabolic stability and modulates electronic properties. Comparisons with non-fluorinated analogs (e.g., 1-(4-chlorophenyl)-4-(phenylacetyl)piperazine) show:

  • The fluorine atom increases binding entropy by forming weak hydrogen bonds with receptor residues, improving D3 selectivity .
  • Fluorine substitution reduces off-target interactions, as seen in N-(3-fluoro-4-(4-(2,3-dichlorophenyl)piperazin-1-yl)butyl)arylcarboxamides , which exhibit >1,000-fold D3 selectivity over D2 receptors .

Biologische Aktivität

1-(2,3-Dichlorophenyl)-4-[(2-fluoropyridin-3-yl)carbonyl]piperazine, with CAS number 921230-75-3, is a compound that has garnered attention due to its potential biological activities, particularly in the context of neuropharmacology and cancer research. This article delves into the biological activity of this compound, summarizing key findings from various studies, including binding affinities, selectivity for receptors, and antiproliferative effects.

Chemical Structure and Properties

The molecular formula of 1-(2,3-Dichlorophenyl)-4-[(2-fluoropyridin-3-yl)carbonyl]piperazine is C16H14Cl2FN3OC_{16}H_{14}Cl_{2}FN_{3}O. The structure features a piperazine ring substituted with a dichlorophenyl group and a fluoropyridinyl carbonyl moiety, which are critical for its biological activity.

Binding Affinity and Receptor Selectivity

Research has highlighted the compound's interaction with dopamine receptors, particularly the D3 receptor subtype. A study indicated that compounds with similar structural features demonstrated varying affinities for D3 and D2 receptors. Notably, modifications to the carbonyl group in the amide linker significantly influenced binding affinities; compounds lacking this feature showed dramatically reduced selectivity for D3 receptors compared to their D2 counterparts .

Table 1: Binding Affinities of Related Compounds

Compound IDD3 Receptor K(i) (nM)D2 Receptor K(i) (nM)D3/D2 Selectivity
8j2.6393>1000
15b393SimilarReduced

Antiproliferative Activity

In cancer research contexts, derivatives of piperazine compounds have been evaluated for their antiproliferative effects against various cancer cell lines. The compound's structure suggests potential activity against breast, colon, and lung cancers. A related study reported that certain piperazine derivatives exhibited significant antiproliferative activity, indicating that modifications in their chemical structure could lead to enhanced therapeutic effects .

Case Studies and Research Findings

  • Dopamine D3 Receptor Studies :
    • A series of experiments focused on the design of selective D3 receptor ligands demonstrated that structural modifications could lead to compounds with improved selectivity and binding affinities. For instance, one study synthesized several derivatives and evaluated their binding in CHO cells expressing human D2, D3, or D4 receptors. The most potent analogue exhibited a D3/D2 selectivity ratio of 64 .
  • Anticancer Evaluations :
    • In vitro studies assessed the antiproliferative activity of synthesized compounds against multiple cancer cell lines. The results indicated that specific substitutions on the piperazine ring enhanced activity against target cells while minimizing toxicity to normal cells .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.